molecular formula C16H14F3N3O B4370924 1-ethyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-ethyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4370924
M. Wt: 321.30 g/mol
InChI Key: ANDIIBXDRZXGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a synthetic compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. This compound is known for its unique chemical structure and its ability to interact with specific biological targets, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-ethyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is complex and involves multiple biological targets. This compound has been shown to inhibit specific enzymes and signaling pathways in cancer cells, leading to cell death. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, potentially leading to improved cognitive function in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell death by inhibiting specific enzymes and signaling pathways. In the brain, this compound has been shown to modulate the activity of certain neurotransmitters, potentially leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine in lab experiments is its unique chemical structure and its ability to interact with specific biological targets. This makes it a promising candidate for drug development. However, the synthesis of this compound is complex and requires careful optimization of reaction conditions to achieve high yields and purity. Additionally, the potential toxicity of this compound must be carefully evaluated before it can be used in clinical trials.

Future Directions

There are several future directions for the research on 1-ethyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. One potential direction is to further investigate its potential use in treating cancer. Specifically, researchers could explore the use of this compound in combination with other anti-cancer drugs to improve its efficacy. Additionally, researchers could investigate the potential use of this compound in treating other diseases such as neurological disorders. Finally, researchers could explore the development of new synthetic methods for the production of this compound, potentially leading to improved yields and purity.

Scientific Research Applications

1-ethyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been extensively studied for its potential use in treating various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity by inhibiting specific enzymes and signaling pathways in cancer cells. Additionally, this compound has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

1-ethyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O/c1-3-22-15-11(9-20-22)12(16(17,18)19)8-13(21-15)10-6-4-5-7-14(10)23-2/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDIIBXDRZXGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
1-ethyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
1-ethyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
1-ethyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
1-ethyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
1-ethyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

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